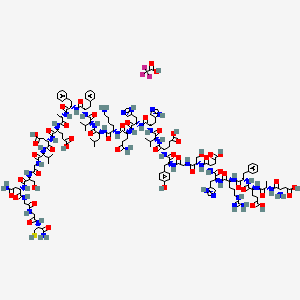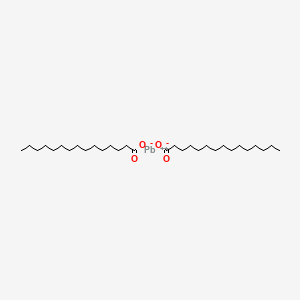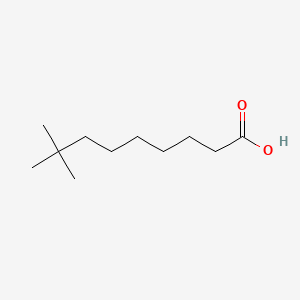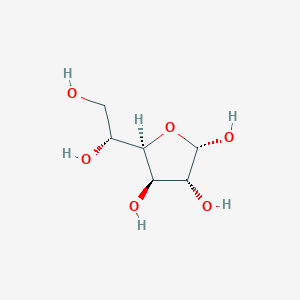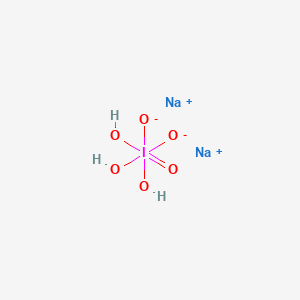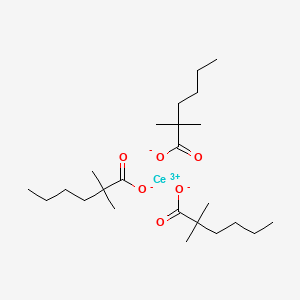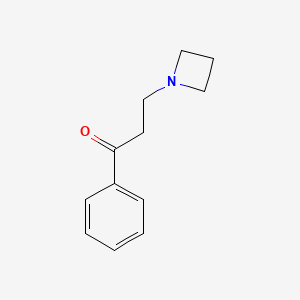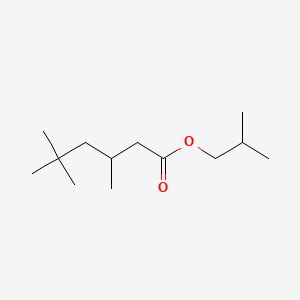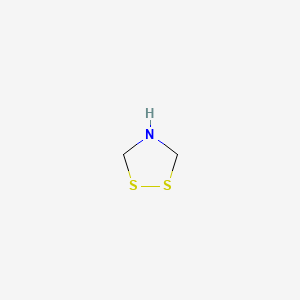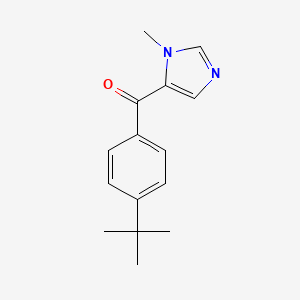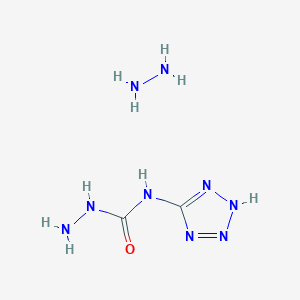
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . Another method includes the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of catalysts such as zinc salts or L-proline to facilitate the reaction of nitriles with sodium azide. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine has numerous applications in scientific research:
作用機序
The mechanism of action of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
5-aminotetrazole: Another tetrazole derivative with similar biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: A compound with high nitrogen content and energetic properties.
5-(benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.
Uniqueness
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is unique due to its combination of a tetrazole ring with an amino and urea group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
5439-90-7 |
|---|---|
分子式 |
C2H9N9O |
分子量 |
175.15 g/mol |
IUPAC名 |
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine |
InChI |
InChI=1S/C2H5N7O.H4N2/c3-5-2(10)4-1-6-8-9-7-1;1-2/h3H2,(H3,4,5,6,7,8,9,10);1-2H2 |
InChIキー |
SVFHDPBACLURFZ-UHFFFAOYSA-N |
正規SMILES |
C1(=NNN=N1)NC(=O)NN.NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


